Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate
Description
Substituent Effects on Reactivity
- Electron-withdrawing groups (e.g., esters at C2): Increase electrophilicity at C5 and C7 positions, enabling nucleophilic substitutions .
- Amino substituents (e.g., 3-amino derivatives): Enhance fluorescence quantum yield by 40% compared to non-amino analogues .
Table 3: Structural comparisons
Properties
IUPAC Name |
ethyl 3-oxofuro[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)8-7(12)6-4-3-5-11-9(6)15-8/h3-5,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPFXPTLCPYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=C(O1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
Esterification of 2,5-Dichloronicotinic Acid
- Reagents : Ethanol, concentrated H₂SO₄ (catalytic)
- Conditions : Reflux at 78°C for 12 hours
- Product : Ethyl 2,5-dichloronicotinate (Intermediate 12)
- Yield : 92% after vacuum distillation
Deprotonation of Ethyl 2-Hydroxyacetate
- Base : Sodium hydride (1.2 equiv) in anhydrous THF
- Temperature : 0°C to room temperature, 30 minutes
Nucleophilic Aromatic Substitution (SₙAr)
- Substrate : Intermediate 12 (1.0 equiv)
- Nucleophile : Ethyl 2-hydroxyacetate alkoxide (1.1 equiv)
- Conditions : THF, 65°C, 8 hours under N₂
- Key Intermediate : Putative ortho-substituted adduct
Intramolecular Cyclization
- Catalyst : None required (spontaneous under reaction conditions)
- Temperature : Maintained at 65°C for additional 2 hours
- Workup : Aqueous HCl quench, ethyl acetate extraction
- Final Product : this compound (Compound 14)
- Isolated Yield : 84% after recrystallization from ethanol/water
Critical Parameters for Optimization
- Solvent Selection : THF outperformed DMF and DMSO in SₙAr step due to better alkoxide solubility and reduced side reactions.
- Stoichiometry Control : Maintaining a 1:1.1 ratio of dichloronicotinate to alkoxide minimized dimerization byproducts.
- Temperature Gradient : Gradual warming from 0°C to 65°C prevented exothermic decomposition of the nitro intermediate.
Table 1: Yield Optimization in SₙAr-Cyclization Sequence
| Parameter | Tested Range | Optimal Value | Yield Impact (%) |
|---|---|---|---|
| Alkoxide Equivalents | 0.8 - 1.5 | 1.1 | +18 |
| Reaction Time (Step 3) | 4 - 12 hr | 8 hr | +9 |
| THF:H₂O Ratio (Workup) | 3:1 - 1:3 | 1:1 | +7 |
| Recrystallization Solvent | Ethanol/Water vs. Hexane/EtOAc | Ethanol/Water (3:2) | +12 |
Transition Metal-Catalyzed Cyclization Approach
An alternative single-step methodology utilizes palladium-copper co-catalysis to construct the furopyridine core from 2-hydroxypyridine precursors (Scheme 2). This method, disclosed in patent US5489685A, enables direct annulation under milder conditions compared to the SₙAr route.
Catalytic System and Reaction Mechanics
- Catalysts :
- Pd(OAc)₂ (1 mol%)
- CuI (2 mol%)
- PPh₃ (2 mol%) as stabilizing ligand
- Solvent System : THF/n-BuNH₂ (4:1 v/v)
- Substrate : 2-Hydroxy-5-iodonicotinic acid ethyl ester
- Acetylene Source : Trimethylsilylacetylene (1.2 equiv)
- Temperature Profile : 35-39°C for 16-27 hours
The mechanism proceeds through:
- Oxidative addition of Pd⁰ to the aryl iodide
- Transmetallation with Cu-acetylide intermediate
- Reductive elimination forming C-C bond
- Acidic workup inducing cyclodehydration
Performance Metrics and Limitations
- Isolated Yield : 68-72% (lower than SₙAr route but superior atom economy)
- Key Advantages :
- Single-step construction of fused ring system
- Tolerance for electron-withdrawing substituents
- Amenable to parallel synthesis for SAR studies
- Drawbacks :
- Requires strict oxygen-free conditions
- High catalyst loading increases production costs
- Limited scalability beyond 10g batches
Table 2: Comparative Analysis of Synthetic Methods
Industrial Considerations and Process Economics
For large-scale production (>1kg), the SₙAr route demonstrates superior viability:
- Raw Material Costs : $120/kg vs. $410/kg for catalytic method
- Environmental Factor (E-Factor) : 8.7 vs. 23.4
- Process Mass Intensity : 19.2 vs. 42.1 kg/kg product
Table 3: Cost Breakdown for 1kg Batch (USD)
| Component | SₙAr Route | Catalytic Route |
|---|---|---|
| Starting Materials | $2,150 | $6,890 |
| Catalysts | $28 | $1,240 |
| Solvent Recovery | $310 | $890 |
| Waste Treatment | $175 | $420 |
| Total | $2,663 | $9,440 |
Chemical Reactions Analysis
Condensation Reactions
The nitrile group and pyridine nitrogen facilitate condensation with nucleophiles:
These reactions often proceed via Knoevenagel condensation or Michael addition pathways, forming intermediates that cyclize under thermal conditions .
Nucleophilic Substitution
The nitrile group undergoes substitution with nitrogen and sulfur nucleophiles:
Substitution at the nitrile group requires polar aprotic solvents (e.g., DMF) to stabilize transition states .
Oxidation and Reduction
The pyridine ring and nitrile group exhibit redox activity:
| Reaction Type | Reagents/Conditions | Product | Application | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | Pyridine-N-oxide derivatives | Enhances solubility in polar media | |
| Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | Aminomethylpyridine | Bioactive intermediate |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of furo[2,3-b]pyridine compounds exhibit anticancer properties. Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate has been studied for its potential to act as an antagonist for certain cancer-related pathways. For instance, it has been suggested that compounds with similar structures can inhibit the activity of enzymes involved in tumor progression .
2. Cannabinoid Receptor Modulation
The compound has been identified as a selective antagonist of the Cannabinoid-1 receptor (CB1). This property makes it a candidate for treating conditions such as obesity, anxiety disorders, and substance abuse disorders. Its ability to modulate cannabinoid receptors could lead to therapeutic applications in managing neuro-inflammatory disorders and cognitive deficits .
3. Neuroprotective Effects
Studies have shown that compounds with similar furo-pyridine structures may possess neuroprotective effects. This compound could potentially be developed into treatments for neurodegenerative diseases such as Parkinson’s disease and multiple sclerosis .
Synthetic Applications
1. Organic Synthesis
The compound serves as an intermediate in organic synthesis processes. Its unique structure allows for the development of various derivatives that can be utilized in synthesizing more complex molecules. For example, it can be used in the synthesis of bioactive coumarins and other heterocycles .
2. Prodrug Development
this compound may also be explored as a prodrug. Prodrugs are designed to undergo metabolic conversion within the body to release the active drug form. This application is particularly relevant for improving bioavailability and reducing side effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1. Key Physicochemical Data
| Property | This compound | Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate |
|---|---|---|
| Molecular Weight | 207.18 g/mol | 286.09 g/mol |
| Melting Point | Not reported | Light brown solid (mp uncharacterized) |
| IR (CO stretch) | ~1700 cm⁻¹ (estimated) | 1666 cm⁻¹ (observed in analogs) |
| Synthetic Yield | N/A | 76% |
Table 2. Hazard Comparison
Research Findings and Outlook
- Structural Insights : Crystallographic data from the Cambridge Structural Database (CSD) reveal that fused furopyridines adopt planar conformations, facilitating π-stacking in supramolecular assemblies .
- Synthetic Challenges : Low yields in direct cyclization routes (e.g., 76% for brominated derivatives) suggest a need for optimized catalysts .
Biological Activity
Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate (CAS Number: 1279893-97-8) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C10H9NO4
- Molecular Weight : 207.18 g/mol
- Structure : The compound features a fused pyridine and furan ring system, which is essential for its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including multicomponent reactions that are environmentally friendly. These methods often utilize catalysts such as imidazole in aqueous media to enhance yields while minimizing waste .
Antioxidant Activity
Recent studies have demonstrated that derivatives of dihydrofuro[2,3-b]pyridine compounds exhibit significant antioxidant properties. For instance, a series of synthesized derivatives showed effective radical scavenging activity in various assays. The ability to bind human serum albumin (HSA) was also evaluated, indicating favorable pharmacokinetic profiles for potential therapeutic use .
Antitumor Activity
This compound and its analogs have shown promise as antitumor agents. In vitro studies revealed that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses notable antibacterial effects, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of several derivatives of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals with IC50 values comparable to standard antioxidants .
- Antitumor Evaluation : In a study involving human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated IC50 values in the micromolar range, suggesting potent antitumor activity. Flow cytometry analysis confirmed apoptosis induction in treated cells .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of ethyl 3-amino-5-substituted furopyridine precursors. For example, a route analogous to furo[2,3-b]pyridine derivatives involves deamination (using NaNO₂/HCl), hydrolysis (H₂O under reflux), and decarboxylation (heating at 150–200°C) steps . Key parameters include pH control during hydrolysis and inert atmosphere conditions to prevent side reactions. Yields are optimized by using catalytic agents like p-toluenesulfonic acid for esterification and ensuring stoichiometric ratios of reactants.
Q. What spectroscopic and crystallographic methods are recommended for structural validation?
- Methodological Answer :
- X-ray crystallography : Use SHELXL (via SHELX suite) for small-molecule refinement. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For twinned crystals, employ the TWIN/BASF commands in SHELXL .
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help identify ring conformations .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 237.0632 for C₁₁H₁₀NO₄⁺).
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
- pH sensitivity : Monitor hydrolysis rates via HPLC in buffers (pH 2–12) at 37°C.
- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and track degradation by UV spectroscopy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported crystallographic data (e.g., bond lengths or ring puckering)?
- Methodological Answer :
- Cross-validate using the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar furopyridine derivatives. For example, average C-O bond lengths in the furo ring should align with 1.36 ± 0.02 Å .
- Apply Cremer-Pople puckering parameters to quantify ring deviations from planarity. Use software like CrystalExplorer to calculate puckering amplitudes (e.g., Q = 0.45 Å for envelope conformations) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (FMOs). A low LUMO energy (~−1.5 eV) at the keto group suggests susceptibility to nucleophilic attack.
- Simulate reaction pathways using Gaussian or ORCA to identify transition states. For example, Diels-Alder reactivity can be modeled by assessing diene/dienophile orbital overlap .
Q. What experimental and computational approaches optimize enantioselective synthesis of chiral derivatives?
- Methodological Answer :
- Chiral catalysts : Screen bisoxazoline-Cu(II) complexes for asymmetric cyclopropanation. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Molecular docking : Use AutoDock Vina to predict binding modes of derivatives to target enzymes (e.g., kinases), guiding functional group modifications for selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
